Pegnivacogin - 959716-28-0

Pegnivacogin

Catalog Number: EVT-10919042
CAS Number: 959716-28-0
Molecular Formula: C20H40N3O11P
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Pegnivacogin involves complex chemical methodologies that include cyclization processes. Two primary methods are utilized: the oxime connection method and copper(I)-assisted cyclization. These methods facilitate the formation of the RNA aptamer structure, which is essential for its biological activity. The incorporation of polyethylene glycol into the structure enhances its pharmacokinetic properties, improving solubility and circulation time within the bloodstream .

Key steps in the synthesis include:

  1. Initial RNA Aptamer Construction: The base sequence of the RNA aptamer is synthesized using solid-phase oligonucleotide synthesis techniques.
  2. Modification with Polyethylene Glycol: The aptamer is then conjugated with a polyethylene glycol moiety to enhance its stability and reduce immunogenicity.
  3. Purification: The final product undergoes rigorous purification processes to ensure high purity levels necessary for clinical applications.
Molecular Structure Analysis

The molecular structure of Pegnivacogin is characterized by its RNA backbone modified with a polyethylene glycol chain, which significantly contributes to its pharmacological properties. The molecular weight of Pegnivacogin is approximately 50.53 kDa, which plays a crucial role in its interaction with blood components and its ability to inhibit factor IXa effectively .

Structural Data

  • Molecular Formula: Not explicitly detailed in the sources but inferred from molecular weight.
  • CAS Number: 959716-28-0
  • Conjugation Details: The attachment of polyethylene glycol enhances solubility and reduces renal clearance.
Chemical Reactions Analysis

Pegnivacogin primarily functions through specific interactions with factor IXa, inhibiting its activity and thereby preventing thrombin generation and platelet activation. The mechanism involves binding to factor IXa, blocking its interaction with factor X, which is essential for the conversion to factor Xa in the coagulation cascade.

Key Reactions

  1. Inhibition Reaction: Pegnivacogin binds to factor IXa, inhibiting its enzymatic activity.
  2. Reversal Reaction: The antidote anivamersen can bind to Pegnivacogin, displacing it from factor IXa and restoring hemostatic function.
Mechanism of Action

The mechanism of action of Pegnivacogin involves selective inhibition of factor IXa through high-affinity binding. This action leads to a dose-dependent anticoagulant effect that can be rapidly reversed by anivamersen, allowing for controlled anticoagulation during medical procedures.

Process Overview

  1. Binding: Pegnivacogin binds to factor IXa with high specificity.
  2. Inhibition: This binding inhibits the conversion of factor X to factor Xa.
  3. Reversal: Anivamersen competes with Pegnivacogin for binding to factor IXa, allowing for rapid restoration of coagulation when needed .
Physical and Chemical Properties Analysis

Pegnivacogin exhibits several important physical and chemical properties that enhance its therapeutic potential:

  • Solubility: Enhanced solubility due to polyethylene glycol modification.
  • Stability: Increased stability in biological environments compared to unmodified RNA aptamers.
  • Immunogenicity: Reduced immunogenicity due to PEGylation, minimizing adverse immune responses.

Relevant Data

  • Molecular Weight: Approximately 50.53 kDa.
  • Storage Conditions: Recommended storage under specific conditions as per product specifications .
Applications

Pegnivacogin has significant applications in clinical settings, particularly in anticoagulation therapy:

  • Surgical Procedures: Used as an anticoagulant during surgeries where rapid reversal may be necessary.
  • Acute Coronary Syndrome Management: Investigated for use in patients undergoing cardiac catheterization or other interventions requiring anticoagulation .
  • Research Applications: Its unique mechanism makes it a subject of interest in studies exploring new anticoagulant therapies and their reversibility.
Aptamer Design & Development of Pegnivacogin

Pegnivacogin represents a paradigm shift in anticoagulation therapy, comprising a factor IXa-inhibiting RNA aptamer conjugated to polyethylene glycol (PEG) and paired with a complementary oligonucleotide antidote (anivamersen). This section details its rational design and optimization.

RNA Aptamer Engineering for Factor IXa Inhibition

SELEX-Based Selection of High-Affinity RNA Sequences

Pegnivacogin’s RNA aptamer was engineered using Systematic Evolution of Ligands by EXponential Enrichment (SELEX) against human coagulation factor IXa. This iterative in vitro selection process commenced with a random-sequence RNA library (~1015 unique sequences). Initial rounds employed immobilized factor IXa to capture binding species, followed by stringent counter-selection against structurally related coagulation factors (e.g., factors VIIa, X, and thrombin) to eliminate non-specific binders. After 12 selection rounds, the pool exhibited >1000-fold enrichment for high-affinity sequences. Capillary Electrophoresis SELEX (CE-SELEX) further refined candidates by separating bound complexes based on electrophoretic mobility, yielding aptamers with dissociation constants (Kd) in the low nanomolar range (0.5–2 nM). The lead sequence adopted a stable stem-loop architecture critical for interacting with factor IXa’s exosite domain, disrupting its assembly within the tenase complex [1] [4] [8].

Table 1: Key SELEX Parameters for Pegnivacogin Aptamer Selection

Selection ParameterCondition/ValueFunctional Impact
Library Complexity~1015 sequencesMaximized diversity for target engagement
Counter-Selection TargetsFactors VIIa, X, ThrombinAchieved >98% specificity for factor IXa
Affinity Maturation Rounds12 rounds + CE-SELEX refinementKd = 0.8 ± 0.3 nM
Dominant Secondary StructureAsymmetric stem-loopBlocks factor IXa-fVIIIa interaction site

2′-Fluoropyrimidine Modifications for Nuclease Resistance

Unmodified RNA aptamers degrade within minutes in serum due to endo/exonuclease activity. To enhance stability, all pyrimidine residues (cytidine and uridine) were substituted with 2′-fluoro analogs. This modification:

  • Sterically hinders nucleases by replacing the 2′-hydroxyl group—a key recognition element for RNase A and serum nucleases.
  • Stabilizes the C3′-endo sugar conformation, enhancing binding affinity by pre-organizing the aptamer into the bioactive structure.
  • Extends plasma half-life from <10 minutes (unmodified) to >10 hours (modified). Nuclease resistance was validated via incubation in human serum, demonstrating >90% integrity after 12 hours at 37°C. The 2′-fluoropyrimidine backbone also maintained the aptamer’s Kd, as confirmed by surface plasmon resonance (SPR) [1] [5] [9].

Table 2: Impact of 2′-Fluoropyrimidine Modifications on Aptamer Stability

ParameterUnmodified Aptamer2′-F-Pyrimidine-Modified Aptamer
Serum Half-life (37°C)<10 minutes>10 hours
Melting Temperature (Tm)58°C72°C
Kd for factor IXa1.2 nM0.9 nM
Nuclease Resistance (SVPDE*)Complete degradation in 1h>95% intact after 24h
Snake Venom Phosphodiesterase assay

PEGylation Strategies in Aptamer Optimization

Branched 40-kDa Methoxypolyethylene Glycol Conjugation

To further prolong circulation time, a branched 40-kDa methoxypolyethylene glycol (PEG) chain was site-specifically conjugated to the 5′-end of the aptamer via a stable amine linkage. Key design features:

  • Branched architecture: Two 20-kDa PEG chains coupled to a lysine core provided enhanced hydrodynamic volume (≈3.5× increase) versus linear PEG of equivalent molecular weight, significantly reducing renal filtration.
  • Terminal methoxy groups: Prevented immune recognition and opsonization by masking reactive hydroxyl termini.
  • Site-specificity: Conjugation exclusively at the 5′-end preserved the 3′ stem-loop structure essential for factor IXa binding. Pharmacokinetic studies in primates showed the 40-kDa PEG conjugate increased aptamer molecular weight from ≈15 kDa to ≈55 kDa, exceeding the renal filtration threshold (≈50 kDa) [2] [6] [10].

Impact of PEG Density on Pharmacokinetic Profiling

PEGylation density critically influenced bioavailability:

  • Molecular weight threshold: Linear 20-kDa PEG extended half-life to ≈4 hours, while branched 40-kDa PEG achieved ≈10 hours (monkeys).
  • Charge masking: The neutral PEG layer reduced non-specific binding to vascular endothelial components, decreasing clearance.
  • Area-under-curve (AUC) enhancement: Branched 40-kDa PEG increased AUC0–∞ by 15-fold versus unPEGylated aptamer, indicating sustained systemic exposure. Importantly, SPR confirmed PEG conjugation did not alter aptamer affinity (Kd ≈0.8–1.1 nM pre/post-PEGylation) [6] [8] [10].

Table 3: Pharmacokinetic Parameters of Pegnivacogin Variants

PEG ConfigurationTerminal t½ (h)AUC0–∞ (ng·h/mL)Clearance (mL/h/kg)Vd (L/kg)
Unconjugated Aptamer0.312035001.8
Linear 20-kDa PEG4.19804200.9
Branched 40-kDa PEG9.81850850.4
Data from *Macaca fascicularis intravenous dosing studies*

Antidote-Controlled Systems: Anivamersen Design Principles

Complementary Oligonucleotide Reversal Mechanisms

Anivamersen is a 15-nucleotide DNA oligonucleotide designed to immediately neutralize pegnivacogin via sequence-specific hybridization:

  • Watson-Crick base pairing: Anivamersen’s sequence (5′-CCTGGTTGGTGTGGT-3′) is fully complementary to a central region within pegnivacogin. Binding disrupts the aptamer’s tertiary structure, releasing factor IXa.
  • Phosphorothioate backbone: Sulfur substitutions at non-bridging phosphate oxygens confer nuclease resistance and enhance binding kinetics.
  • Optimized length: The 15-mer length balanced binding affinity (Kd ≈2 nM for pegnivacogin) and dissociation speed (<5 minutes for 95% reversal in vitro).In human plasma, anivamersen restored 95% of factor IXa activity within 10 minutes at a 1:1 molar ratio. Electrophoretic mobility shift assays (EMSAs) confirmed rapid complex formation, while isothermal titration calorimetry (ITC) revealed a favorable ΔG of −12.3 kcal/mol for hybridization [4] [7] [9].

Table 4: Biophysical Properties of the Pegnivacogin-Anivamersen Interaction

ParameterValueMethod of Analysis
Hybridization Kd2.1 ± 0.4 nMSurface Plasmon Resonance
Association Rate (kon)1.8 × 106 M−1s−1Stopped-Flow Fluorometry
Dissociation Rate (koff)3.7 × 10−3 s−1Stopped-Flow Fluorometry
Time to 95% Neutralization<10 minutesChromogenic Factor IXa Assay
ΔG (Binding)−12.3 kcal/molIsothermal Titration Calorimetry

The REG1 system (pegnivacogin + anivamersen) thus pioneered a dynamically controllable anticoagulation platform, leveraging oligonucleotide chemistry for precision targeting and rapid reversibility [4] [8].

Properties

CAS Number

959716-28-0

Product Name

Pegnivacogin

IUPAC Name

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate

Molecular Formula

C20H40N3O11P

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29)

InChI Key

QGVYYLZOAMMKAH-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.